Onitisin 2'-O-glucoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Onitisin 2’-O-glucoside is typically extracted from natural sources such as Onychium japonicum. The extraction process involves solvent extraction followed by purification using chromatographic techniques.
Industrial Production Methods: Industrial production of Onitisin 2’-O-glucoside involves large-scale extraction from plant materials. The process includes:
Harvesting: Collecting the plant material at the optimal growth stage.
Extraction: Using solvents like ethanol or methanol to extract the compound.
Purification: Employing techniques such as column chromatography to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Onitisin 2’-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert Onitisin 2’-O-glucoside to its reduced forms.
Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and glucose
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases
Major Products:
Scientific Research Applications
Onitisin 2’-O-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of sesquiterpenoid glycosides.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as diabetes and cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Onitisin 2’-O-glucoside involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Onitisin 2’-O-glucoside is unique among sesquiterpenoid glycosides due to its specific structure and bioactivity. Similar compounds include:
- Onitin 2’-O-glucoside (CAS#76947-60-9)
- Pterosin Z (CAS#34169-69-2)
- Pterosin A (CAS#35910-16-8)
- Pteroside A (CAS#35910-15-7)
- Pterosin D (CAS#34169-70-5)
- Pterolactone A (CAS#74730-10-2)
- Pteroside D (CAS#35943-38-5)
- Pterosin D 3-O-glucoside (CAS#84299-80-9)
- Epipterosin L (CAS#52611-75-3)
- Epipterosin L 2’-O-glucoside (CAS#61117-89-3)
- Norpterosin B (CAS#1226892-20-1)
- Norpterosin B glucoside (CAS#1226785-88-1)
- Pterosin B (CAS#34175-96-7)
- trans-Norpterosin C (CAS#64890-70-6)
- Pterosin C (CAS#35938-43-3)
- Pterosin G (CAS#35964-50-2)
These compounds share structural similarities but differ in their specific functional groups and bioactivities, making Onitisin 2’-O-glucoside a unique compound in its class.
Properties
IUPAC Name |
(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3/t13-,16-,17+,18-,20-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKURBWNBQWBGM-VXYBAJBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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